molecular formula C24H20O4S B052465 [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone CAS No. 63675-87-6

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone

Cat. No.: B052465
CAS No.: 63675-87-6
M. Wt: 404.5 g/mol
InChI Key: RFSCQXPHEFFAAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY88074 Trimethyl ether involves multiple steps, starting from the appropriate aryl and aroylbenzo[b]thiophenesSpecific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of LY88074 Trimethyl ether follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure cost-effectiveness and scalability. This includes the use of industrial-grade solvents and catalysts, as well as continuous monitoring of reaction parameters to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

LY88074 Trimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse products .

Scientific Research Applications

LY88074 Trimethyl ether has a wide range of scientific research applications:

Mechanism of Action

LY88074 Trimethyl ether exerts its effects by interacting with estrogen receptors, particularly estrogen receptor beta (ERβ). The compound acts as an agonist, binding to the receptor and modulating its activity. This interaction leads to changes in gene expression and cellular processes associated with estrogen signaling pathways. The compound’s ability to inhibit estrogen-deficient conditions is attributed to its modulation of these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY88074 Trimethyl ether is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for estrogen receptors. These modifications also contribute to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4S/c1-26-17-8-4-15(5-9-17)23(25)22-20-13-12-19(28-3)14-21(20)29-24(22)16-6-10-18(27-2)11-7-16/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSCQXPHEFFAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 6-methoxy-2-(4-methoxyphenyl) -benzo[b]thiophene (2 g, 7.4 mmol), and ρ-anisoyl chloride in 110 mL of methylene chloride was added aluminum trichloride (4.93 g, 37 mmol) in three portions and the reaction was stirred overnight. It was then quenched with 200 mL of 2N sodium hydroxide and extracted with methylene chloride. The combined organic layers was washed with brine and dried over anhydrous magnesium sulfate. After filtration, concentration and silica gel column chromatography using 15% ethyl acetate—hexanes as eluant the title compound (1.73 g) was obtained.
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Synthesis routes and methods II

Procedure details

A 250 mL, 3 neck, round bottomed flask fitted with a mechanical agitator and connected to a sodium hydroxide scrubber is purged with nitrogen and charged with 2-(4-methoxyphenyl)-6-methoxybenzo[b]thiophene (5.3 g, 19.6 mmol), p-anisoyl chloride (3.68 g, 21.56 mmol), and 100 mL of methylene chloride. To this slurry at 20° C. is added boron trichloride (3.4 mL, 39.8 mmol) which had been condensed in a graduated cylinder. The reaction mixture is quenched after 40 minutes by the slow addition of 50 mL of methanol over approximately 5 minutes followed by addition of 50 mL of water over 5 minutes. The organic phase is washed with 50 mL brine, dried over sodium sulfate, filtered, and concentrated affording a dark orange oil. Addition of 10 mL of methanol followed by sonication for 5 minutes resulted in crystallization of 7.1 g of crude product as a yellow solid. The crude material is recrystallized from 3:1 hexanes/toluene affording 5.9 g of product as pale yellow crystals. (75%).
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5.3 g
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3.68 g
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100 mL
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3.4 mL
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10 mL
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Synthesis routes and methods III

Procedure details

4-Methoxybenzoic acid (450 mg, 2.96 mmol), thionyl chloride (3 ml, 44.4 mmol) and anhydrous dimethylformamide (1 drop) were added to anhydrous chloroform (10 ml), and the resulting mixture was refluxed for 3 hours under argon atmosphere and then cooled to room temperature. After the reaction mixture was concentrated under reduced pressure, the residue was dissolved in anhydrous dichloromethane, and 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (760 mg, 2.8 mmol) synthesized by the method described in J. Med. Chem. 1057(1984) and aluminum chloride (2.37 g, 17.76 mmol) were added to the resulting solution followed by stirring for 4 hours at room temperature. Tetrahydrofuran and ice were added to stop the reaction and the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After distilling off the solvent, the filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluent: dichloromethane/hexane=1/1) to give [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl](4-methoxy-phenyl)-methanone (405 mg, Yield 39%) as a yellow oil.
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450 mg
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3 mL
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10 mL
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760 mg
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2.37 g
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a well stirred solution of 2-(4'-methoxyphenyl)-6-methoxybenzo[b]thiophene (0.305 g, 1.13 mmol) and 4-methoxybenzoyl chloride (0.378 g, 2.22 mmol) in CH2Cl2 (45 ml) was added AlCl3 (0.550 g, 4.12 mmol) portion-wise over a 15 minute period. After 1.3 hours, water was added, and the product was isolated initially by extraction with CH2Cl2 and subsequently by extraction with EtOAc. The organic layers were separately washed with brine and then combined and dried over MgSO4. Purification by flash chromatography (silica gel, 70:30 EtOAc/hexanes) afforded the title compound (0.3576 g, 0.88 mmol, 78%) as a pale yellow solid. Recrystallization (EtOAc/hexanes) afforded a highly pure, crystalline sample with mp 119-120° C. 1H-NMR (CDCl3, 360 MHz): δ=7.77 (d, J=9.0 Hz, 2H, ArH), 7.52 (d, J=8.9 Hz, 1H, ArH), 7.35 (d, J=8.9 Hz, 2H, ArH), 7.31 (d, J=2.3 Hz, 1H, ArH), 6.95 (dd, J=8.9, 2.4 Hz, 1H, ArH), 6.76 (d, J=9.0, 2H, ArH), 6.75 (d, J=8.9, 2H, ArH), 3.87 (s, 3H, --OCH3), 3.79 (s, 3H, --OCH3), 3.74 (s, 3H, --OCH3); 13C-NMR (CDCl3, 90 MHz): δ=193.2, 193.7, 159.7, 157.6, 142.4, 140.0, 134.0, 132.2, 130.5, 130.4, 130.2, 126.0, 124.0, 114.7, 114.0, 113.6, 104.5, 55.6, 55.4, 55.2. HRMS (EI) M+ calcd for C24H20O4S, 404.1082, found 404.1059. Anal. Calcd for C24H20O4S: C, 71.27; H, 4.98; S, 7.93. Found: C, 71.39; H, 4.98; S, 7.90.
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0.305 g
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0.378 g
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0.55 g
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45 mL
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Yield
78%

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